1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole
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Overview
Description
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is an organic compound that features a biphenyl group attached to a hexyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki coupling, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Hexyl Chain: The biphenyl group is then reacted with a hexyl halide under basic conditions to form the biphenyl-hexyl intermediate.
Formation of the Imidazole Ring: The final step involves the reaction of the biphenyl-hexyl intermediate with imidazole under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Phenyl)hexyl]-1H-imidazole: Lacks the biphenyl group, resulting in different chemical and biological properties.
1-[2-([1,1’-Biphenyl]-4-yl)ethyl]-1H-imidazole: Shorter alkyl chain, which may affect its reactivity and interactions.
Uniqueness
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is unique due to its biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity
Properties
CAS No. |
61055-80-9 |
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Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[2-(4-phenylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C21H24N2/c1-2-3-7-21(16-23-15-14-22-17-23)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-15,17,21H,2-3,7,16H2,1H3 |
InChI Key |
JPWYMKXSBSZFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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